FAAH Inhibitory Potency: 7-Azaspiro[3.5]nonane Core Outperforms Competing Spirocyclic Scaffolds
The 7-azaspiro[3.5]nonane scaffold—the core structure of 7-Azaspiro[3.5]nonan-1-one—demonstrated FAAH kinact/Ki potency values greater than 1500 M−1 s−1, which clearly distinguished it from the other spirocyclic cores evaluated in a comparative scaffold screening study. The only other scaffold achieving comparable potency was 1-oxa-8-azaspiro[4.5]decane; alternative spirocyclic frameworks, including 2-oxa-7-azaspiro[3.5]nonane, 1-oxa-7-azaspiro[3.5]nonane, 6-azaspiro[3.4]octane, 5-azaspiro[3.4]octane, 2-oxa-7-azaspiro[4.4]nonane, and 8-oxa-2-azaspiro[4.5]decane, exhibited substantially lower FAAH inhibitory activity [1]. A subsequent optimization study of this scaffold led to PF-04862853, an orally efficacious FAAH inhibitor that demonstrated approximately 60% oral bioavailability and maintained elevated endogenous brain anandamide levels for >6 hours post-administration in mice [2].
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M−1 s−1 for 7-azaspiro[3.5]nonane urea derivatives |
| Comparator Or Baseline | 2-oxa-7-azaspiro[3.5]nonane, 1-oxa-7-azaspiro[3.5]nonane, 6-azaspiro[3.4]octane, 5-azaspiro[3.4]octane, 2-oxa-7-azaspiro[4.4]nonane, 8-oxa-2-azaspiro[4.5]decane (all showed substantially lower potency) |
| Quantified Difference | >1500 M−1 s−1 vs. significantly lower values for six alternative spirocyclic scaffolds |
| Conditions | FAAH enzyme inhibition assay; scaffold comparison study evaluating multiple spirocyclic urea derivatives |
Why This Matters
This head-to-head scaffold comparison directly informs procurement: selecting 7-Azaspiro[3.5]nonan-1-one as a starting material for FAAH-targeted programs provides a structurally validated core that six alternative spirocyclic frameworks failed to match in potency.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters. 2011;21(21):6545-6553. View Source
- [2] Johnson DS, Stiff C, Lazerwith SE, et al. Discovery of PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ACS Medicinal Chemistry Letters. 2011;2(8):573-578. View Source
